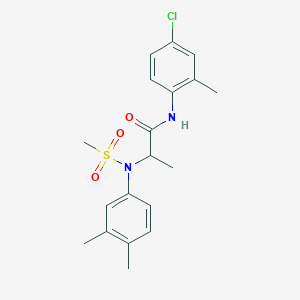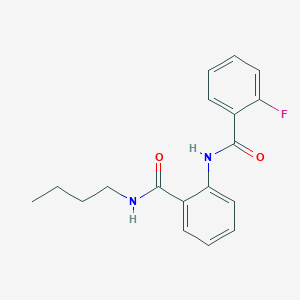![molecular formula C18H19NO4 B4235581 2,6-dimethoxy-N-[3-(prop-2-en-1-yloxy)phenyl]benzamide](/img/structure/B4235581.png)
2,6-dimethoxy-N-[3-(prop-2-en-1-yloxy)phenyl]benzamide
Descripción general
Descripción
2,6-dimethoxy-N-[3-(prop-2-en-1-yloxy)phenyl]benzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a benzamide structure with two methoxy groups at the 2 and 6 positions. The unique structure of this compound makes it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[3-(prop-2-en-1-yloxy)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-(allyloxy)aniline and 2,6-dimethoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 3-(allyloxy)aniline is first dissolved in the solvent, followed by the addition of triethylamine. The 2,6-dimethoxybenzoyl chloride is then added dropwise to the reaction mixture while maintaining a low temperature to control the exothermic reaction. The mixture is stirred for several hours to ensure complete reaction.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-dimethoxy-N-[3-(prop-2-en-1-yloxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the allyloxy group or to modify the benzamide structure.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of de-allylated or reduced benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,6-dimethoxy-N-[3-(prop-2-en-1-yloxy)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-virulence properties against Candida albicans, inhibiting filamentation and biofilm formation.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,6-dimethoxy-N-[3-(prop-2-en-1-yloxy)phenyl]benzamide involves its interaction with specific molecular targets. In the case of its anti-virulence activity against Candida albicans, the compound inhibits key signaling pathways involved in filamentation and biofilm formation . This disruption of biofilm formation is crucial for preventing infections, as biofilms protect the fungal cells from antifungal agents.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(allyloxy)phenyl]-4-methoxybenzamide: Known for its anti-virulence properties against Candida albicans.
4,5-bis(allyloxy)phenyl derivatives: Studied for their anti-inflammatory and antioxidant activities.
Uniqueness
2,6-dimethoxy-N-[3-(prop-2-en-1-yloxy)phenyl]benzamide is unique due to its specific substitution pattern on the benzamide structure, which imparts distinct chemical and biological properties. Its dual methoxy groups at the 2 and 6 positions differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.
Propiedades
IUPAC Name |
2,6-dimethoxy-N-(3-prop-2-enoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-4-11-23-14-8-5-7-13(12-14)19-18(20)17-15(21-2)9-6-10-16(17)22-3/h4-10,12H,1,11H2,2-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXPVRRKAOIJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)phenyl]-4-(propionylamino)benzamide](/img/structure/B4235511.png)

![1-(2-methoxyphenyl)-5-oxo-N-[4-(1-piperidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4235533.png)

![N'-(2,5-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B4235543.png)
![3-ethoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B4235544.png)
![N'-(4-cyanophenyl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B4235554.png)
![2-Chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)benzamide](/img/structure/B4235561.png)
![N-ethyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylpropanamide](/img/structure/B4235564.png)
![N-{2-[(3-methylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4235572.png)

![N-(4-methoxy-2-nitrophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4235579.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B4235590.png)
